(4As,10bS)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinolin-7-ol;hydrobromide
(4As,10bS)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinolin-7-ol;hydrobromide
Brand Name:
Vulcanchem
CAS No.:
140201-07-6
VCID:
VC0133985
InChI:
InChI=1S/C14H19NO.BrH/c1-15-9-3-5-11-10-4-2-6-14(16)12(10)7-8-13(11)15;/h2,4,6,11,13,16H,3,5,7-9H2,1H3;1H/t11-,13-;/m0./s1
SMILES:
CN1CCCC2C1CCC3=C2C=CC=C3O.Br
Molecular Formula:
C14H20BrNO
Molecular Weight:
298.22 g/mol
(4As,10bS)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinolin-7-ol;hydrobromide
CAS No.: 140201-07-6
Main Products
VCID: VC0133985
Molecular Formula: C14H20BrNO
Molecular Weight: 298.22 g/mol
CAS No. | 140201-07-6 |
---|---|
Product Name | (4As,10bS)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinolin-7-ol;hydrobromide |
Molecular Formula | C14H20BrNO |
Molecular Weight | 298.22 g/mol |
IUPAC Name | (4aS,10bS)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinolin-7-ol;hydrobromide |
Standard InChI | InChI=1S/C14H19NO.BrH/c1-15-9-3-5-11-10-4-2-6-14(16)12(10)7-8-13(11)15;/h2,4,6,11,13,16H,3,5,7-9H2,1H3;1H/t11-,13-;/m0./s1 |
Standard InChIKey | ZFRKXFIANCESDH-JZKFLRDJSA-N |
Isomeric SMILES | CN1CCC[C@@H]2[C@@H]1CCC3=C2C=CC=C3O.Br |
SMILES | CN1CCCC2C1CCC3=C2C=CC=C3O.Br |
Canonical SMILES | CN1CCCC2C1CCC3=C2C=CC=C3O.Br |
Synonyms | HW 162 HW-162 |
PubChem Compound | 126570 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume